Tocainide hydrochloride

Description

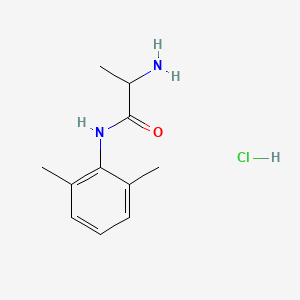

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZACPWEJDQXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045540 | |

| Record name | Tocainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71395-14-7 | |

| Record name | Tocainide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71395-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocainide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071395147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-amino-N-(2,6-dimethylphenyl)propionamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOCAINIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K7I38CKN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Rise and Fall of a Lidocaine Analog: An In-depth Technical Guide to the Discovery and Development of Tocainide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide hydrochloride, a primary amine analog of lidocaine, emerged in the mid-1980s as an orally bioavailable Class Ib antiarrhythmic agent for the treatment of life-threatening ventricular arrhythmias.[1][2] Developed by the Swedish pharmaceutical company Astra AB, it represented a significant advancement in the management of cardiac rhythm disturbances, offering a convenient oral alternative to the intravenously administered lidocaine.[3][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on the quantitative data and experimental methodologies that defined its therapeutic profile.

Discovery and Development

The development of tocainide was driven by the need for an orally active antiarrhythmic drug with a pharmacological profile similar to lidocaine. Lidocaine, while effective, is limited by its extensive first-pass metabolism, necessitating intravenous administration. The key structural modification in tocainide is the presence of a primary amine group, which protects the molecule from rapid hepatic degradation, resulting in excellent oral bioavailability.[2][3]

Astra AB in Sweden spearheaded the research and development of tocainide.[4][5] Following preclinical evaluation, a series of clinical trials were conducted to establish its safety and efficacy. This compound was first approved by the US Food and Drug Administration (FDA) on November 8, 1984.[6] However, its use declined over time due to reports of serious adverse effects, including pulmonary fibrosis and blood dyscrasias, leading to its eventual withdrawal from some markets.[3]

Mechanism of Action

Tocainide exerts its antiarrhythmic effect by blocking voltage-gated sodium channels in the myocardial cell membrane.[7][8] As a Class Ib agent, it preferentially binds to the inactivated state of the sodium channel, a characteristic that contributes to its efficacy in tissues that are frequently depolarizing, such as in tachyarrhythmias or ischemia.[2][7] By blocking the fast sodium influx during phase 0 of the cardiac action potential, tocainide decreases the excitability of myocardial cells.[2] This action is more pronounced in diseased or ischemic tissue compared to normal cardiac tissue.[2]

The binding of tocainide to the sodium channel shortens the action potential duration (APD) and the effective refractory period (ERP) in Purkinje fibers.[1] This shortening of the APD is a hallmark of Class Ib antiarrhythmics.

Figure 1: Mechanism of Action of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, which is outlined below. This synthesis is based on principles of amide bond formation.

Figure 2: Synthetic Pathway of this compound.

Preclinical Pharmacology

Preclinical studies in various animal models were crucial in characterizing the antiarrhythmic properties of tocainide. These studies demonstrated its efficacy in suppressing ventricular arrhythmias induced by various stimuli, including coronary artery ligation and digitalis toxicity.

| Parameter | Species | Model | Key Findings | Reference |

| Antiarrhythmic Activity | Dog | Coronary Artery Ligation | Effective in suppressing ventricular ectopic beats. | [2] |

| Electrophysiology | Guinea Pig | Isolated Papillary Muscle | Shortened action potential duration, consistent with Class Ib activity. | [9] |

| Hemodynamics | Dog | Anesthetized | Minimal effects on blood pressure and heart rate at therapeutic doses. | [10] |

Clinical Development

The clinical development program for this compound involved numerous studies to evaluate its efficacy, safety, and pharmacokinetic profile in patients with ventricular arrhythmias.

Key Clinical Trials

| Study | Design | Patient Population | N | Dosage | Primary Endpoint(s) | Key Efficacy Results | Reference |

| Rydén et al. (1980) | Double-blind, placebo-controlled | Acute Myocardial Infarction | 112 | 750 mg IV followed by 400 mg tid orally | Incidence of ventricular fibrillation and symptomatic ventricular tachycardia | No significant effect on primary endpoints, but suppressed ventricular arrhythmias. | [11] |

| Winkle et al. (1976) | Open-label, dose-ranging | Chronic Ventricular Arrhythmias | 15 | 400-600 mg q8h | Reduction in premature ventricular contractions (PVCs) | >70% PVC suppression in 11 of 15 patients. | [12][13] |

| Morganroth et al. (1985) | Double-blind, parallel | Benign and Potentially Lethal Ventricular Arrhythmias | 133 | Tocainide vs. Quinidine | Reduction in ventricular arrhythmias | Tocainide was as safe as but slightly less effective than quinidine. | [14] |

| Klein et al. (1980) | Placebo-controlled | Convalescent Myocardial Infarction | 18 | 17.7 ± 4.9 mg/kg/day | Reduction in ventricular premature beat (VPB) frequency | Significant reduction in VPB frequency in 7 of 18 patients. | [15] |

Experimental Protocols: An Overview

The clinical evaluation of this compound typically involved the following methodologies:

References

- 1. This compound | C11H17ClN2O | CID 108173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tocainide - Wikipedia [en.wikipedia.org]

- 4. A history of AstraZeneca [pharmaphorum.com]

- 5. A timeline of our company history | AstraZeneca [astrazeneca.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Tocainide | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Electrophysiological and antiarrhythmic actions of tocainide in isolated heart preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tocainide. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prophylaxis of ventricular tachyarrhythmias with intravenous and oral tocainide in patients with and recovering from acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical Efficacy and Pharmacokinetics of a New Orally Effective Antiarrhythmic, Tocainide | Semantic Scholar [semanticscholar.org]

- 13. Clinical efficacy and pharmacokinetics of a new orally effective antiarrhythmic, tocainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative efficacy and safety of oral tocainide and quinidine for benign and potentially lethal ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiarrhythmic efficacy, pharmacokinetics and clinical safety of tocainide in convalescent myocardial infarction patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Research on Tocainide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide hydrochloride, a primary amine analog of lidocaine, emerged as a Class Ib antiarrhythmic agent for the treatment of ventricular arrhythmias.[1][2] Its oral bioavailability represented a significant advantage over lidocaine, which requires intravenous administration. This technical guide provides an in-depth overview of the foundational preclinical research that characterized the pharmacological profile of this compound. The subsequent sections detail its mechanism of action, key in vitro and in vivo experimental findings, and the methodologies employed in these seminal studies.

Mechanism of Action: Sodium Channel Blockade

Tocainide exerts its antiarrhythmic effect by blocking voltage-gated sodium channels in the myocardial cell membrane.[2][3] As a Class Ib agent, it exhibits a rapid association and dissociation from the sodium channel, preferentially binding to the channel in its inactivated state.[2][3] This state-dependent blockade is particularly effective in tissues that are frequently depolarizing, such as in tachyarrhythmias, or in ischemic tissue where the resting membrane potential is more depolarized, leading to a higher proportion of inactivated channels.[2][3] By binding to the sodium channel, tocainide reduces the influx of sodium ions during phase 0 of the cardiac action potential, thereby decreasing the rate and magnitude of depolarization and slowing conduction velocity.[2][3] This stabilization of the cardiac membrane suppresses ectopic pacemaker activity and interrupts re-entrant circuits, which are common mechanisms of ventricular arrhythmias.

Quantitative Preclinical Data

The following tables summarize key quantitative data from early preclinical studies on this compound.

Table 1: In Vitro Binding Affinity of Tocainide Enantiomers to Cardiac Sodium Channels

| Enantiomer | IC50 (µM) |

| R-(-)-tocainide | 184 ± 8 |

| S-(+)-tocainide | 546 ± 37 |

| Data from a radioligand binding assay using [3H]batrachotoxinin benzoate in freshly isolated cardiac myocytes.[1] |

Table 2: Electrophysiological Effects of Tocainide in Isolated Guinea Pig Heart Preparations [4]

| Parameter | Tissue | Effect |

| Action Potential Duration (APD30 & APD90) | Papillary Muscles | Decreased (especially at low stimulation rates) |

| Action Potential Duration (APD30 & APD90) | Left Atria | Increased |

| Maximum Upstroke Velocity (Vmax) | Papillary Muscles & Left Atria | Decreased (use-dependent) |

| Functional Refractory Period | Papillary Muscles & Left Atria | Increased |

Table 3: In Vivo Efficacy of Tocainide in a Canine Model of Myocardial Infarction

| Parameter | Treatment Group | Value |

| Frequency of Spontaneous Premature Ventricular Complexes (PVCs) | Pre-treatment | 48.4% ± 10.5% |

| Tocainide (10 mg/kg cumulative IV) | 8.2% ± 5.0% (p < 0.01) | |

| Data from conscious dogs 48 hours after anterior myocardial infarction.[3] |

Table 4: Preclinical Pharmacokinetics of Tocainide

| Species | Route | Dose | Key Findings |

| Rat | Oral (p.o.) or Intraperitoneal (i.p.) | Up to 15 mg/kg | Complete absorption. [ ] |

| Rat | Oral (p.o.) | ≥ 20 mg/kg | Nonlinear kinetics of disposition due to saturation of metabolism. [ ] |

| Dog | Oral (p.o.) | 600 mg three times daily | Reduced mortality in a post-myocardial infarction model.[5] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro Radioligand Binding Assay

This assay was employed to determine the binding affinity of tocainide's stereoisomers to the cardiac sodium channel.[1][6]

-

Tissue Preparation: Freshly isolated, calcium-tolerant cardiac myocytes were prepared from adult rat hearts by collagenase dispersion.[6]

-

Radioligand: [3H]batrachotoxinin A 20-alpha-benzoate ([3H]BTX-B), a ligand that binds to the sodium channel, was used.[1][6]

-

Assay Conditions:

-

The specific binding of [3H]BTX-B was measured in the presence of a sea anemone toxin (ATX), which enhances the binding of [3H]BTX-B to its receptor site.[6]

-

Myocytes were incubated with a fixed concentration of [3H]BTX-B and varying concentrations of the tocainide enantiomers (R-(-)-tocainide and S-(+)-tocainide).

-

-

Separation of Bound and Unbound Ligand: The incubation was terminated by rapid filtration through glass fiber filters to separate the myocyte-bound radioligand from the unbound radioligand in the solution.

-

Data Analysis: The radioactivity retained on the filters was quantified using liquid scintillation counting. The concentration of the tocainide enantiomer that inhibited 50% of the specific [3H]BTX-B binding (IC50) was determined by non-linear regression analysis.

Isolated Perfused Heart (Langendorff) Model

This ex vivo model was utilized to assess the electrophysiological effects of tocainide on the whole heart in the absence of systemic neural and hormonal influences.[7][8][9]

-

Animal Model: Hearts were isolated from rabbits.[1]

-

Perfusion: The isolated heart was mounted on a Langendorff apparatus and retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). This maintains the viability and contractile function of the heart.

-

Experimental Protocol:

-

After a stabilization period, baseline electrophysiological parameters, such as interventricular conduction time, were measured.[1]

-

The heart was then perfused with solutions containing increasing concentrations of tocainide.

-

During perfusion, the ventricles were paced at a constant rate (e.g., 350 msec cycle length).[1]

-

-

Data Acquisition and Analysis: The effects of tocainide on conduction time and other electrophysiological parameters were recorded and analyzed to determine its concentration-dependent effects.

In Vivo Canine Model of Myocardial Infarction

This animal model was crucial for evaluating the antiarrhythmic efficacy of tocainide in a setting that mimics the clinical scenario of post-myocardial infarction arrhythmias.[3][5]

-

Animal Model: Conscious dogs were used.[3]

-

Induction of Myocardial Infarction: An anterior myocardial infarction was surgically induced.

-

Arrhythmia Monitoring:

-

In the early subacute phase (e.g., 48 hours post-infarction), the dogs were monitored for the frequency of spontaneous premature ventricular complexes (PVCs).[3]

-

In a more chronic phase (e.g., 10.8 ± 1.0 days post-infarction), ventricular tachyarrhythmias were induced by programmed electrical stimulation.[3]

-

-

Drug Administration:

-

Efficacy Assessment: The primary endpoint was the reduction in the frequency of spontaneous PVCs or the suppression of inducible ventricular tachyarrhythmias.

Conclusion

The early preclinical research on this compound effectively established its profile as a Class Ib antiarrhythmic agent with a clear mechanism of action centered on the state-dependent blockade of cardiac sodium channels. In vitro studies elucidated its molecular interactions and electrophysiological effects, while in vivo models, particularly the canine model of myocardial infarction, provided crucial evidence of its antiarrhythmic efficacy. These foundational studies, characterized by the rigorous experimental protocols detailed in this guide, were instrumental in the clinical development of tocainide for the management of ventricular arrhythmias.

References

- 1. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Antiarrhythmic actions of tocainide in canine models of previous myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiological and antiarrhythmic actions of tocainide in isolated heart preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tocainide and mortality after myocardial infarction: a prospective study in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of [3H]batrachotoxinin A benzoate to specific sites on rat cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experiments on the Isolated Heart of the Rabbit in the Langendorff-Apparatus - TIB AV-Portal [av.tib.eu]

- 9. Langendorff heart - Wikipedia [en.wikipedia.org]

Molecular formula and structure of tocainide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular formula, structure, and physicochemical properties of tocainide hydrochloride. It includes detailed experimental protocols for its synthesis and analysis, as well as a visualization of its mechanism of action.

Core Data and Properties

This compound is a class Ib antiarrhythmic agent, acting as a sodium channel blocker. Its fundamental properties are summarized below.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₇ClN₂O | [1] |

| Molecular Weight | 228.72 g/mol | [1] |

| IUPAC Name | 2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride | |

| CAS Number | 71395-14-7 | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 246-247.5 °C | |

| Solubility | Freely soluble in water and ethanol |

Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR (D₂O) | Signals corresponding to aromatic protons, the methine proton, the methyl protons of the propyl group, and the methyl protons on the aromatic ring. |

| FT-IR (KBr Pellet) | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), aromatic C-H stretching, and C-N stretching. |

Molecular Structure

The chemical structure of this compound consists of a 2,6-dimethylaniline moiety linked to an aminopropanamide group. The hydrochloride salt form enhances its solubility in aqueous media.

Experimental Protocols

Synthesis of this compound

This protocol describes a common synthetic route to this compound, starting from 2,6-dimethylaniline.

Step 1: Synthesis of α-bromo-2,6-dimethylacetanilide

-

In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 1.55 mol of 2,6-dimethylaniline and 2.4 L of 85% isopropanol.[2]

-

Control the stirring speed at 130 rpm and heat the solution to 85°C, maintaining this temperature for 30 minutes.[2]

-

Cool the solution to 40°C and slowly add 1.89 mol of 2-bromopropionyl bromide dropwise.[2]

-

After the addition is complete, reflux the reaction mixture for 9 hours.[2]

-

Cool the solution to 3°C and let it stand for 28 hours to allow for crystallization.[2]

-

Filter the resulting solid and wash it with a 90% diethyl ether solution, followed by a sodium bromide solution wash.[2]

-

Dry the solid using a suitable dehydrating agent (e.g., anhydrous sodium sulfate).

-

Recrystallize the crude product from a 95% triethylamine solution to yield purified α-bromo-2,6-dimethylacetanilide.[2]

Step 2: Synthesis of Tocainide

-

To the purified α-bromo-2,6-dimethylacetanilide from the previous step, add an excess of aqueous ammonia.

-

Heat the mixture in a sealed reaction vessel. The nucleophilic substitution of the bromine atom by the amino group from ammonia will occur.

-

After the reaction is complete, cool the mixture and extract the tocainide base with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extracts with water and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain crude tocainide base.

Step 3: Formation of this compound

-

Dissolve the crude tocainide base in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring.

-

Cool the solution in an ice bath to induce precipitation of this compound.

-

Collect the white crystalline precipitate by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Purification by Recrystallization

-

Dissolve the impure this compound in a minimum amount of hot solvent (e.g., ethanol or a mixture of ethanol and water).[3][4][5]

-

If the solution is colored, a small amount of activated charcoal can be added to decolorize it.

-

Hot filter the solution to remove any insoluble impurities.[3]

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote the formation of large, pure crystals.[4]

-

Collect the purified crystals by vacuum filtration and dry them thoroughly.[3]

Analytical Methods

3.2.1. Thin-Layer Chromatography (TLC)

-

Sample Preparation: Dissolve a small amount of this compound in methanol.

-

Mobile Phase: A mixture of chloroform and methanol (90:10, v/v). For basic drugs like tocainide, the silica gel plate can be pre-treated by dipping or spraying with 0.1 M potassium hydroxide in methanol and then dried.[7] Another suitable mobile phase is methanol:strong ammonia solution (100:1.5).[8]

-

Development: Develop the plate in a saturated chromatography chamber until the solvent front reaches approximately 1 cm from the top of the plate.

-

Visualization: Visualize the spots under UV light at 254 nm, where UV-absorbing compounds will appear as dark spots against a fluorescent background.[8]

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 200-250 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[9][10] Note: For hydrochloride salts, ion exchange with KBr can sometimes occur. Using potassium chloride (KCl) as the matrix can prevent this.[10][11]

-

Transfer the finely ground powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.[9]

-

-

Data Acquisition:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of an empty sample holder or a pure KBr pellet.

-

-

Expected Characteristic Peaks:

-

~3400-3200 cm⁻¹: N-H stretching (primary amine and secondary amide)

-

~3100-3000 cm⁻¹: Aromatic C-H stretching

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching

-

~1670-1640 cm⁻¹: C=O stretching (Amide I)

-

~1550-1520 cm⁻¹: N-H bending (Amide II)

-

~1470-1450 cm⁻¹: C-H bending (methyl)

-

Aromatic ring vibrations in the 1600-1400 cm⁻¹ region.

-

3.2.3. Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O).[12][13][14]

-

Data Acquisition: Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Chemical Shifts and Assignments (in D₂O):

-

δ ~1.5 ppm (d, 3H): Methyl protons (-CH(NH₂)CH₃ )

-

δ ~2.2 ppm (s, 6H): Methyl protons on the aromatic ring (Ar-CH₃ )

-

δ ~4.0 ppm (q, 1H): Methine proton (-CH (NH₂)CH₃)

-

δ ~7.1-7.2 ppm (m, 3H): Aromatic protons (Ar-H )

-

Mandatory Visualizations

Synthetic Workflow of this compound

Caption: Synthetic pathway of this compound.

Mechanism of Action: Sodium Channel Blockade

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN106431955A - Synthesis method of tocainide drug intermediate alpha-bromopropionyl-2,6-dimethylaniline - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. analyticaltoxicology.com [analyticaltoxicology.com]

- 8. 182.160.97.198:8080 [182.160.97.198:8080]

- 9. scienceijsar.com [scienceijsar.com]

- 10. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. shimadzu.com [shimadzu.com]

- 12. rsc.org [rsc.org]

- 13. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (NP0006918) [np-mrd.org]

- 14. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000142) [hmdb.ca]

An In-Depth Technical Guide to Class IB Antiarrhythmic Drugs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Class IB antiarrhythmic drugs are a subgroup of Vaughan Williams Class I agents characterized by their rapid association with and dissociation from the voltage-gated sodium channels. This kinetic profile results in a modest and rate-dependent blockade of the fast inward sodium current (INa), with a particular affinity for channels in the inactivated state. Consequently, these agents are most effective in tissues that are frequently depolarized, such as during tachyarrhythmias, or in tissues with a prolonged action potential, like ischemic myocardium. This technical guide provides a comprehensive overview of the core characteristics of Class IB antiarrhythmic drugs, including their mechanism of action, pharmacokinetics, and the experimental methodologies used to characterize them.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

The primary molecular target of Class IB antiarrhythmic drugs is the voltage-gated sodium channel Nav1.5, which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[1][2] Unlike other Class I agents, Class IB drugs exhibit a "fast" kinetic profile, meaning they quickly bind to and unbind from the sodium channel.[1]

A key feature of Class IB agents is their preferential binding to the inactivated state of the sodium channel.[2][3] This state-dependent binding has significant clinical implications. In healthy cardiac tissue at normal heart rates, sodium channels spend a relatively short time in the inactivated state, limiting the effect of these drugs. However, in ischemic tissue, the resting membrane potential is more depolarized, which increases the proportion of sodium channels in the inactivated state, thereby enhancing the blocking effect of Class IB drugs.[3] This targeted action on diseased tissue minimizes effects on normal cardiac conduction.

Furthermore, Class IB agents can shorten the action potential duration (APD) by blocking the late component of the sodium current (INa-L).[1] Under pathological conditions, an enhanced late sodium current can prolong the APD, leading to early afterdepolarizations and arrhythmias. By inhibiting this late current, Class IB drugs help to restore a more normal action potential profile.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the principal Class IB antiarrhythmic drugs: lidocaine, mexiletine, and phenytoin.

Table 1: Pharmacokinetic Parameters

| Parameter | Lidocaine | Mexiletine | Phenytoin |

| Bioavailability (Oral) | 35%[4] | ~90%[5] | 50-70%[6] |

| Half-life (t1/2) | 1.5 - 2 hours[4][7] | 10 - 12 hours[5][8] | 16 - 24 hours (dose-dependent)[6][9] |

| Protein Binding | 60% - 80%[4] | ~70%[5] | ~90%[9][10] |

| Volume of Distribution (Vd) | 0.7 - 1.5 L/kg[7] | 5 - 9 L/kg[5] | 0.65 L/kg[9] |

| Metabolism | Primarily hepatic via CYP1A2 and CYP3A4[4][11] | Primarily hepatic via CYP2D6 and CYP1A2[5] | Primarily hepatic[9][12] |

Table 2: Sodium Channel Blockade Affinity

| Drug | IC50 / Kd | Channel State Preference | Reference |

| Lidocaine | Kd ~10 µM (inactivated state) | Inactivated | [1] |

| Kd >300 µM (resting state) | [1] | ||

| Mexiletine | IC50 for late INa: 17.6 ± 1.9 µmol/L | Inactivated | [13] |

| Phenytoin | Kd ~7 µM (inactivated channels) | Inactivated | [14] |

| IC50 ~72.6 µM | [15] |

Signaling Pathways and Cellular Consequences

The primary signaling event is the direct physical blockade of the Nav1.5 channel. The downstream consequences are primarily bioelectric and ionic in nature, rather than involving complex intracellular signaling cascades.

Experimental Protocols

The characterization of Class IB antiarrhythmic drugs relies on a variety of specialized experimental techniques.

Whole-Cell Patch Clamp Electrophysiology

This is the gold-standard technique for studying the effects of drugs on ion channels in isolated cardiomyocytes or cell lines expressing the channel of interest.

Objective: To measure the effect of a Class IB drug on the kinetics and amplitude of the sodium current.

Methodology:

-

Cell Preparation: Isolate cardiomyocytes from animal models (e.g., rabbit, guinea pig) or use a stable cell line (e.g., HEK293) expressing the human Nav1.5 channel.

-

Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 1-3 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, allowing electrical access to the entire cell.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -120 mV) where most sodium channels are in the resting state.

-

Data Acquisition: Apply a series of voltage steps to elicit sodium currents and record the resulting current flow. To study use-dependence, a train of depolarizing pulses is applied.

-

Drug Application: Perfuse the cell with an external solution containing the Class IB drug at various concentrations.

-

Analysis: Measure changes in peak current amplitude, inactivation kinetics, and recovery from inactivation to determine parameters like IC50 and the drug's affinity for different channel states.

In Vivo Electrophysiology Study

This technique is used to assess the antiarrhythmic efficacy of a drug in a whole-animal model.

Objective: To determine if a Class IB drug can prevent the induction of ventricular tachycardia (VT) in an animal model.

Methodology:

-

Animal Model: Use an appropriate animal model, often one with a predisposition to arrhythmias, such as a post-myocardial infarction model.

-

Anesthesia and Catheterization: Anesthetize the animal and insert a catheter with multiple electrodes into the heart, typically via the jugular vein or carotid artery, to record intracardiac electrograms.

-

Baseline Measurements: Record baseline cardiac electrical activity, including heart rate and conduction intervals.

-

Programmed Electrical Stimulation (PES): Deliver a series of precisely timed electrical stimuli to the ventricle to attempt to induce VT.

-

Drug Administration: Administer the Class IB drug, usually intravenously.

-

Post-Drug PES: After a sufficient time for the drug to take effect, repeat the PES protocol.

-

Analysis: Compare the inducibility of VT before and after drug administration. A successful drug will prevent or terminate the induced arrhythmia.

Conclusion

Class IB antiarrhythmic drugs represent a targeted therapeutic approach, leveraging their unique state-dependent and fast kinetic properties to preferentially act on diseased cardiac tissue. Their ability to shorten the action potential duration by blocking the late sodium current provides an additional antiarrhythmic mechanism. A thorough understanding of their quantitative pharmacology and the experimental methods used to characterize them is essential for the development of novel and safer antiarrhythmic therapies. This guide provides a foundational resource for professionals engaged in the research and development of cardiovascular therapeutics.

References

- 1. What are Nav1.5 blockers and how do they work? [synapse.patsnap.com]

- 2. Cardiac Safety Implications of hNav1.5 Blockade and a Framework for Pre-Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sfu.ca [sfu.ca]

- 4. Lidocaine - Wikipedia [en.wikipedia.org]

- 5. Clinical pharmacokinetics of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenytoin as an effective treatment for polymorphic ventricular tachycardia due to QT prolongation in a patient with multiple drug intolerances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Effect of phenytoin on the sodium current in isolated rat ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. litfl.com [litfl.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Population pharmacokinetic parameters in patients treated with oral mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenytoin – Pharmacokinetics [sepia2.unil.ch]

- 13. Inhibition of the Cardiac Na+ Channel Nav1.5 by Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Late sodium current: A mechanism for angina, heart failure, and arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

Tocainide Hydrochloride: A Technical Profile of its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tocainide hydrochloride is a Class Ib antiarrhythmic agent, an orally active analogue of lidocaine, historically used for the treatment of life-threatening ventricular arrhythmias.[1] Its mechanism of action is centered on the blockade of voltage-gated sodium channels, which leads to the stabilization of myocardial cell membranes. Despite its efficacy, the clinical use of tocainide has been largely discontinued due to a significant profile of adverse effects, including potentially fatal toxicities.[1] This document provides an in-depth technical overview of the pharmacological and toxicological properties of this compound, presenting quantitative data, experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Pharmacology

Mechanism of Action

Tocainide exerts its antiarrhythmic effect by blocking voltage-gated sodium channels, specifically the Nav1.5 channel subtype prevalent in cardiac tissue.[2][3] As a Class Ib agent, it preferentially binds to sodium channels in the open or inactivated states, a characteristic that makes its action more pronounced in tissues that are frequently depolarizing, such as in tachyarrhythmias or ischemic conditions.[4][5]

The binding of tocainide to the sodium channel inhibits the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the rate and magnitude of depolarization, a reduction in the excitability of myocardial cells, and a slowing of conduction velocity.[4] Tocainide has minimal effects on the duration of the action potential.[4]

The interaction with the sodium channel is stereospecific, with the R-(-)-enantiomer being more potent in prolonging conduction time and having a higher affinity for the channel than the S-(+)-enantiomer. The binding site for tocainide and other local anesthetic-type drugs is believed to be located within the ion-conducting pore of the channel, in the sixth transmembrane segment of domain IV.[6]

Pharmacodynamics

The primary pharmacodynamic effect of tocainide is the suppression of ventricular arrhythmias. It has minimal impact on electrocardiogram (ECG) intervals, such as the QTc interval, at therapeutic concentrations.[7] The antiarrhythmic effects are dose-dependent and correlate with plasma concentrations.

Pharmacokinetics

Tocainide is well-absorbed orally with high bioavailability and is eliminated through both renal and hepatic pathways.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Notes |

| Absorption | |||

| Bioavailability | ~100% | Human | Unaffected by food[2] |

| Distribution | |||

| Protein Binding | ~10% | Human | [2] |

| Metabolism | |||

| Primary Pathway | Glucuronidation | Human | [8] |

| Metabolites | Inactive | Human | No active metabolites found[2] |

| Elimination | |||

| Half-life (t½) | ~15 hours | Human | Can be prolonged up to 35 hours in severe renal impairment[2] |

| 19.1 ± 6.8 hours | Human (post-MI) | [7] | |

| 13.5 ± 2 hours | Human | [9] | |

| Excretion | 30-50% unchanged | Human | In urine[10] |

Toxicology

Tocainide has a narrow therapeutic index and a significant potential for toxicity, which ultimately led to its withdrawal from the market for most indications.

Acute Toxicity

Table 2: Acute Toxicity of Tocainide

| Species | Route | LD50 |

| Mouse | Oral | ~800 mg/kg |

| Rat | Oral | ~1000 mg/kg |

| Guinea Pig | Oral | ~230 mg/kg |

Data sourced from DrugBank.

Adverse Effects

Tocainide is associated with a wide range of adverse effects, some of which are life-threatening.

Table 3: Adverse Effects of this compound

| System | Common Adverse Effects | Severe/Potentially Fatal Adverse Effects |

| Central Nervous System | Dizziness, tremor, paresthesia, lightheadedness, confusion | Seizures |

| Gastrointestinal | Nausea, vomiting, anorexia | |

| Hematological | Neutropenia, agranulocytosis, thrombocytopenia, aplastic anemia | |

| Pulmonary | Interstitial pneumonitis, pulmonary fibrosis | |

| Dermatological | Rash | Stevens-Johnson syndrome, exfoliative dermatitis |

| Hepatic | Liver disorders | |

| Cardiovascular | Proarrhythmia, aggravation of heart failure |

Data compiled from multiple sources, including MIMS and DrugBank.[2][10]

Genotoxicity and Carcinogenicity

There is limited publicly available information on the genotoxicity and carcinogenicity of tocainide. Standard testing protocols for pharmaceuticals include a battery of in vitro and in vivo genotoxicity assays and, for drugs intended for chronic use, long-term carcinogenicity studies in rodents.[11] One source indicates a low probability of carcinogenicity based on predictive models.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for tocainide are not fully available in the public domain. The following sections describe the methodologies for key experiments as inferred from published literature.

Determination of Tocainide Concentration in Biological Samples

Method: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Chromatographic Separation:

-

GC: An OV-17 bonded fused silica column is used with flame ionization detection.[4]

-

HPLC: A mixed-phase column with a mobile phase of potassium phosphate buffer and acetonitrile is used, with UV detection at 210 nm. Ion-pairing reagents like heptane sulfonic acid may be required for metabolite separation.

-

-

Quantification: A standard curve is generated to determine the concentration of tocainide in the sample.

In Vitro Assessment of Sodium Channel Blockade

Method: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the human Nav1.5 channel is typically used.

-

Solutions:

-

Bath Solution (extracellular): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

-

Pipette Solution (intracellular): Contains a high concentration of KCl, MgCl2, HEPES, EGTA, and ATP.

-

-

Voltage-Clamp Protocol:

-

Cells are held at a negative holding potential (e.g., -80 mV).

-

Depolarizing voltage steps are applied to elicit sodium currents.

-

The effect of tocainide is assessed by perfusing the cells with a bath solution containing the drug at various concentrations.

-

The reduction in the peak sodium current is measured to determine the inhibitory concentration (IC50).

-

-

Note: This is a generalized protocol. Specific voltage steps and timings would be optimized for studying the state-dependent block by tocainide.

In Vivo Toxicology Studies

Method: Repeated-Dose Toxicity Study in Rodent and Non-Rodent Species

-

Species: Typically, one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate) species are used.[7]

-

Dosing: The drug is administered daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels.

-

Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.

-

Analysis: At the end of the study, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.

-

Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.[10][12]

Conclusion

This compound is a potent blocker of cardiac sodium channels with demonstrated efficacy in treating ventricular arrhythmias. Its pharmacokinetic profile is characterized by excellent oral bioavailability and a relatively long half-life. However, its clinical utility is severely limited by a high incidence of adverse effects, including severe hematological and pulmonary toxicities. The data presented in this guide underscore the importance of a thorough toxicological evaluation in drug development and provide a comprehensive overview of the pharmacological and toxicological properties of tocainide for research and drug development professionals.

References

- 1. A Focus on the Synthesis and Pharmacokinetics of Tocainide and its Analogues | Bentham Science [benthamscience.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of tocainide in serum by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tocainide | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Increased sodium channel use-dependent inhibition by a new potent analogue of tocainide greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. rupress.org [rupress.org]

- 9. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. toxmsdt.com [toxmsdt.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. A New Way in Deciding NOAEL Based on the Findings from GLP-Toxicity Test - PMC [pmc.ncbi.nlm.nih.gov]

Tocainide's Modulation of the Cardiac Action Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide, a primary amine analog of lidocaine, is a Class Ib antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1][2] Its therapeutic efficacy is rooted in its specific interactions with voltage-gated sodium channels, which play a critical role in the initiation and propagation of the cardiac action potential. This technical guide provides an in-depth analysis of the electrophysiological effects of tocainide on the heart, with a focus on its impact on the cardiac action potential. We will delve into its mechanism of action, present quantitative data on its effects on key action potential parameters, and provide detailed experimental protocols for its investigation.

Mechanism of Action: State-Dependent Sodium Channel Blockade

Tocainide exerts its antiarrhythmic effects by blocking the fast voltage-gated sodium channels (Nav1.5) in the cardiac cell membrane.[1][3] This blockade is not uniform across the cardiac cycle but is "use-dependent" or "state-dependent," meaning tocainide has a higher affinity for sodium channels in the open and inactivated states compared to the resting state.[1][3] This preferential binding to channels that are frequently activated, as is the case in tachyarrhythmias, makes tocainide particularly effective in suppressing rapid, abnormal heart rhythms.

The binding of tocainide to the sodium channel reduces the influx of sodium ions during Phase 0 of the cardiac action potential.[1][2] This leads to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity, especially at higher heart rates.[1][4] A key characteristic of Class Ib agents like tocainide is their rapid association and dissociation kinetics with the sodium channel. This results in a minimal effect on the action potential duration (APD) or even a slight shortening, and a corresponding minimal effect on the effective refractory period (ERP) at normal heart rates.[1][4]

Furthermore, tocainide has been shown to preferentially act on ischemic or damaged myocardial tissue, where the resting membrane potential is often more depolarized, leading to a greater proportion of sodium channels in the inactivated state.[1][3] This targeted action helps to suppress arrhythmias originating from these compromised regions without significantly affecting normal cardiac tissue. Tocainide also exhibits an inhibitory effect on the late sodium current (INa-L), which can be pathologically enhanced in certain cardiac conditions and contribute to arrhythmogenesis.

Quantitative Effects on Cardiac Action Potential Parameters

The following tables summarize the quantitative effects of tocainide on key cardiac action potential parameters, compiled from various studies. It is important to note that experimental conditions such as tissue type, species, and stimulation frequency can influence the observed effects.

Table 1: Concentration-Dependent Effects of Tocainide on Vmax and Action Potential Duration (APD) in Guinea Pig Papillary Muscle

| Tocainide Concentration (µmol/L) | Stimulation Frequency (Hz) | % Decrease in Vmax (Mean ± SD) | Change in APD50 | Change in APD90 | Reference |

| 43.7 | 1 | 15 ± 5 | Shortened | Shortened | [5] |

| 87.5 | 1 | 25 ± 7 | Shortened | Shortened | [5] |

| 174.9 | 1 | 40 ± 9 | Shortened | Shortened | [5] |

| 437 (R-enantiomer) | 1 | 44 | - | - | [6] |

| 437 (S-enantiomer) | 1 | 26 | - | - | [6] |

Table 2: Use-Dependent Block of Vmax by Tocainide in Guinea Pig Papillary Muscle

| Tocainide Concentration (µmol/L) | Stimulation Frequency (Hz) | % Decrease in Vmax | Reference |

| 87.5 | 0.25 | Minimal | [5] |

| 87.5 | 1 | Significant | [5] |

| 87.5 | 5 | Further decrease | [5] |

Table 3: Effects of Tocainide on Effective Refractory Period (ERP)

| Species | Tissue | Tocainide Concentration | Change in ERP | Reference |

| Guinea Pig | Papillary Muscle | 43.7 - 174.9 µmol/L | Minimal to slight increase | [1] |

Experimental Protocols

Whole-Cell Voltage-Clamp for Assessing Sodium Channel Blockade

This protocol is designed to measure the effects of tocainide on the fast sodium current (INa) in isolated cardiomyocytes or cell lines expressing Nav1.5 channels.

Methodology:

-

Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) or use a stable cell line (e.g., HEK293) expressing human Nav1.5.

-

Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with internal solution.

-

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with CsOH.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Establish a whole-cell recording configuration.

-

-

Voltage Protocol for Tonic and Use-Dependent Block:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure full channel availability.

-

To assess tonic block, apply a single depolarizing pulse to -20 mV for 20-50 ms.

-

To assess use-dependent block, apply a train of depolarizing pulses (e.g., 20 pulses at 1-5 Hz) to -20 mV.

-

-

Drug Application:

-

After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of tocainide.

-

Allow sufficient time for the drug effect to reach a steady state.

-

-

Data Analysis:

-

Measure the peak inward sodium current amplitude before and after drug application.

-

Calculate the percentage of block for both tonic and use-dependent conditions.

-

Construct concentration-response curves to determine the IC50 value.

-

Microelectrode Recording of Cardiac Action Potentials

This protocol is used to measure the effects of tocainide on the action potential waveform in intact cardiac tissue preparations.

Methodology:

-

Tissue Preparation:

-

Isolate a suitable cardiac tissue, such as a guinea pig papillary muscle or a canine Purkinje fiber.

-

Mount the tissue in a temperature-controlled organ bath superfused with oxygenated Tyrode's solution.

-

-

Electrophysiological Recording:

-

Use a high-input impedance amplifier and a data acquisition system.

-

Pull glass microelectrodes to a tip resistance of 10-30 MΩ when filled with 3 M KCl.

-

Carefully impale a cardiomyocyte with the microelectrode to record the transmembrane potential.

-

-

Stimulation Protocol:

-

Stimulate the tissue at a fixed frequency (e.g., 1 Hz) using bipolar platinum electrodes.

-

To measure the effective refractory period (ERP), introduce a premature stimulus (S2) at progressively shorter coupling intervals after a train of basic stimuli (S1). The ERP is the longest S1-S2 interval that fails to elicit a propagated action potential.

-

-

Drug Application:

-

After obtaining stable baseline action potential recordings, switch the superfusion to Tyrode's solution containing the desired concentration of tocainide.

-

Allow for an equilibration period for the drug to exert its effect.

-

-

Data Analysis:

-

Measure key action potential parameters before and after drug application, including:

-

Maximum rate of depolarization (Vmax)

-

Action potential amplitude (APA)

-

Resting membrane potential (RMP)

-

Action potential duration at 50% and 90% repolarization (APD50 and APD90)

-

Effective refractory period (ERP)

-

-

Conclusion

Tocainide's role in modulating the cardiac action potential is primarily defined by its use-dependent blockade of fast sodium channels. This action leads to a reduction in Vmax and a slowing of conduction, particularly at high heart rates, while having minimal effect on or shortening the action potential duration. These electrophysiological properties underpin its efficacy in the treatment of ventricular arrhythmias. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of tocainide and other sodium channel blocking antiarrhythmic agents. A thorough understanding of these mechanisms and methodologies is crucial for the development of safer and more effective antiarrhythmic therapies.

References

- 1. Electrophysiological and antiarrhythmic actions of tocainide in isolated heart preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased sodium channel use-dependent inhibition by a new potent analogue of tocainide greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use- and concentration-dependent effects of flecainide in guinea pig right ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sophion.com [sophion.com]

- 5. Effects of tocainide and lidocaine on the transmembrane action potentials as related to external potassium and calcium concentrations in guinea-pig papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

Methodological & Application

Application Notes and Protocols for Animal Models of Ventricular Arrhythmia in Drug Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of commonly used animal models for inducing ventricular arrhythmias (VA) for the purpose of screening and evaluating the efficacy of antiarrhythmic drugs. Detailed protocols for ischemia-induced, and chemically-induced arrhythmia models are provided, along with data presentation in structured tables and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Animal Models of Ventricular Arrhythmia

Ventricular arrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF), are major causes of sudden cardiac death.[1] Animal models are indispensable tools for understanding the pathophysiology of these arrhythmias and for the preclinical evaluation of novel antiarrhythmic therapies.[1][2] The ideal animal model should recapitulate key aspects of human cardiac electrophysiology and the specific arrhythmia being studied.[1] Common species used in arrhythmia research include mice, rats, rabbits, and dogs, each with distinct advantages and disadvantages related to their cardiac physiology, cost, and amenability to genetic modification.[2]

The choice of model depends on the specific research question. Ischemia-reperfusion models are highly relevant for studying arrhythmias associated with myocardial infarction, a common clinical scenario.[3] Pharmacologically induced arrhythmia models offer a rapid and reproducible method for screening compounds. Genetically modified animals, particularly mice, are invaluable for investigating the role of specific genes and signaling pathways in arrhythmogenesis.[4]

Ischemia-Induced Ventricular Arrhythmia Models

Myocardial ischemia and subsequent reperfusion create a substrate for reentrant ventricular arrhythmias, making these models highly clinically relevant.[5][3]

Left Anterior Descending (LAD) Coronary Artery Ligation in Rats

This model simulates myocardial infarction, a common cause of ventricular arrhythmias in humans.[6][7]

Experimental Workflow: LAD Ligation in Rats

Caption: Workflow for LAD Ligation in Rats.

Protocol: LAD Ligation in Rats for Induction of Ventricular Arrhythmia [6][7][8][9][10]

-

Animal Preparation:

-

Use male Sprague-Dawley rats (300-350 g).

-

Fast the animals overnight with free access to water.

-

Administer a pre-operative antibiotic (e.g., oxytetracycline, 30 mg/kg, oral gavage) the afternoon before surgery.[8]

-

Administer pre-operative analgesia and antiarrhythmics as per institutional guidelines (e.g., buprenorphine, lignocaine 12mg/kg s/c).[8]

-

-

Anesthesia and Ventilation:

-

Anesthetize the rat with an appropriate anesthetic regimen (e.g., ketamine 100 mg/kg and xylazine 5 mg/kg, intraperitoneally or pentobarbital 50 mg/kg, intraperitoneally).[10]

-

Place the anesthetized rat in a supine position on a heating pad to maintain body temperature at 37°C.

-

Intubate the trachea with a 16-gauge catheter and connect to a rodent ventilator.

-

Maintain anesthesia with isoflurane (1-2%) in oxygen.

-

-

Surgical Procedure:

-

Shave and disinfect the surgical area on the left side of the chest.

-

Perform a left-sided thoracotomy by making an incision through the skin and muscle layers and cutting the fourth or fifth intercostal muscles to expose the heart.[6]

-

Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery. The LAD is typically found 1-2 mm below the junction of the pulmonary conus and the left atrial appendage.[6]

-

Pass a 5-0 or 6-0 silk suture under the LAD.

-

Tie a secure ligature around the LAD. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.

-

Return the heart to its anatomical position within the chest cavity.

-

Close the chest wall in layers using appropriate sutures.

-

-

Post-Operative Care and Arrhythmia Monitoring:

-

Gradually wean the animal off the ventilator once spontaneous breathing is restored.

-

Administer post-operative analgesia (e.g., buprenorphine, 0.03 mg/kg, s/c) for pain management.[8]

-

Monitor the animal closely during the recovery period.

-

Ventricular arrhythmias typically occur within the first 24-48 hours post-ligation. Monitor with continuous electrocardiogram (ECG) recording or telemetry.

-

Ischemia-Reperfusion Injury in Canines

The canine model of ischemia-induced VT is well-established and offers a heart size and His-Purkinje system distribution more comparable to humans than rodents.[3]

Protocol: Ischemia-Reperfusion Induced Ventricular Tachycardia in Canines [5][3][11][12]

-

Animal Preparation:

-

Use adult mongrel dogs of either sex.

-

Fast the animals overnight with free access to water.

-

Administer pre-operative antibiotics and analgesia as per institutional guidelines.

-

-

Anesthesia and Monitoring:

-

Anesthetize the dog with an appropriate anesthetic (e.g., propofol induction followed by isoflurane maintenance).

-

Intubate and mechanically ventilate the animal.

-

Establish intravenous access for drug and fluid administration.

-

Monitor vital signs including ECG, blood pressure, and body temperature.

-

-

Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.

-

Open the pericardium and create a cradle to support the heart.

-

Implant a pacing lead in the right ventricle.[3]

-

Isolate the left anterior descending (LAD) coronary artery.

-

Occlude the LAD in two locations for a period of two hours using snares or clamps.[3]

-

After the ischemic period, release the occlusion to allow for reperfusion.

-

-

Arrhythmia Induction and Drug Screening:

-

A terminal study is typically conducted 4-7 days after the initial surgery.[3]

-

Induce ventricular tachycardia using programmed electrical stimulation (PES) or burst pacing through the implanted right ventricular lead.[3]

-

Once sustained VT is induced, administer the test antiarrhythmic drug intravenously.

-

Monitor for termination of the arrhythmia or changes in the VT cycle length.

-

If the arrhythmia persists, it can be terminated by antitachycardia pacing or a defibrillatory shock.[3]

-

Multiple episodes of VT can be induced to test different drugs or doses.[3]

-

Pharmacologically-Induced Ventricular Arrhythmia Models

Chemical induction of ventricular arrhythmias provides a rapid and reproducible method for high-throughput drug screening.

Barium Chloride-Induced Arrhythmia in Mice

Barium chloride is known to induce ventricular arrhythmias such as bigeminy, VT, and VF.

Protocol: Barium Chloride-Induced Arrhythmia in Mice

-

Animal Preparation:

-

Use adult mice of either sex.

-

Anesthetize the mouse (e.g., with urethane or a combination of ketamine and xylazine).

-

Place the mouse on a heating pad to maintain body temperature.

-

Attach ECG electrodes to the limbs for continuous monitoring.

-

-

Arrhythmia Induction:

-

Administer a solution of barium chloride intraperitoneally.

-

Continuously record the ECG to observe the onset of arrhythmias, which typically include ventricular bigeminy, ventricular tachycardia, and ventricular fibrillation.

-

-

Drug Screening:

-

For prophylactic screening, administer the test drug prior to the injection of barium chloride.

-

For therapeutic screening, administer the test drug after the onset of stable arrhythmias.

-

Monitor the ECG for the suppression or termination of arrhythmias.

-

Data Presentation

Quantitative data from drug screening studies should be summarized in a clear and concise manner to allow for easy comparison of different compounds and dosages.

Table 1: Electrophysiological Parameters in Animal Models of Ventricular Arrhythmia for Drug Screening

| Animal Model | Arrhythmia Induction Method | Drug | Dose | Effect on Arrhythmia | Key Electrophysiological Findings | Reference |

| Canine | 2-stage coronary ligation | KRN2391 | 30 µg/kg, i.v. | Inhibition of arrhythmia at 48 hr | - | [12] |

| Canine | Ischemia-reperfusion | Amiodarone | - | Drug of choice for acute VT refractory to cardioversion | Prolongs action potential duration | [13] |

| Canine | Ischemia-reperfusion | Lidocaine | - | Can terminate VT but may increase mortality peri-infarction | Increases electrical stimulation threshold of the ventricle | [13] |

| Canine | Ischemia-reperfusion | Procainamide | - | Used for VT refractory to defibrillation and epinephrine | Increases refractory periods of atria and ventricles | [13] |

| Human | - | Sotalol | - | Reduced risk of death or ICD shock | Potassium channel blocker, prolongs action potential | [14] |

| Human | - | Dofetilide | - | Equally effective as sotalol in preventing recurrent VT | Selective blocker of the rapid delayed rectifier potassium current (IKr) | [14] |

| Rat | Ischemia-reperfusion | Apple Pectin | - | Ameliorates myocardial injury by inhibiting apoptosis | - |

Table 2: Comparison of Antiarrhythmic Drug Classes in a Canine Model of Inducible Sustained Ventricular Tachycardia [15]

| Drug Class Combination | Number of Patients | Response Rate (%) | Association with Congestive Heart Failure in Responders (%) |

| Class Ia/Ib | - | 13 | 8 |

| Class III | - | 19 | 59 |

Signaling Pathways in Ventricular Arrhythmia

Understanding the underlying molecular signaling pathways is crucial for the development of targeted antiarrhythmic therapies. Dysregulation of intracellular calcium (Ca2+) handling is a common mechanism in many forms of ventricular arrhythmia.[16][17]

Calcium Signaling in Cardiac Myocytes

Normal excitation-contraction coupling relies on a tightly regulated influx of Ca2+ and its subsequent release from the sarcoplasmic reticulum (SR).[18][19] Disruptions in this process can lead to arrhythmogenic afterdepolarizations.[18][19]

Calcium Signaling Pathway in Cardiomyocyte

Caption: Simplified Calcium Signaling in Cardiomyocytes.

Ryanodine Receptor (RyR2) and Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)

Mutations in the RyR2 gene are a primary cause of CPVT, an inherited arrhythmia syndrome characterized by stress-induced ventricular tachycardia.[20][21][22] These mutations often lead to a "leaky" RyR2 channel, resulting in spontaneous Ca2+ release from the SR during diastole.[20][23]

RyR2 Signaling in CPVT

References

- 1. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Intracardiac electrophysiology to characterize susceptibility to ventricular arrhythmias in murine models [frontiersin.org]

- 5. Canine Model of Ischemia-Induced Ventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel method for safe and accurate left anterior descending coronary artery ligation for research in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Left Anterior Descending Coronary Artery Ligation for Ischemia-reperfusion Research: Model Improvement via Technical Modifications and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. svhm.org.au [svhm.org.au]

- 9. researchgate.net [researchgate.net]

- 10. Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]

- 11. Ischemic ventricular arrhythmias during heart failure: a canine model to replicate clinical events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A canine model of chronic ischemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. Current and Emerging Antiarrhythmic Drug Therapy for Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of class Ia/Ib versus class III antiarrhythmic drugs for the suppression of inducible sustained ventricular tachycardia associated with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Calcium Signaling and Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. mdpi.com [mdpi.com]

- 19. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 20. Arrhythmogenic mechanisms in ryanodine receptor channelopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Catecholaminergic polymorphic ventricular tachycardia: MedlinePlus Genetics [medlineplus.gov]

- 22. Catecholaminergic polymorphic ventricular tachycardia - Wikipedia [en.wikipedia.org]

- 23. Ryanodine receptor-mediated arrhythmias and sudden cardiac death - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chiral Separation of Tocainide Enantiomers Using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tocainide is an antiarrhythmic agent that contains a chiral center, and its enantiomers exhibit different pharmacological potencies. The (R)-enantiomer of tocainide is reported to be three times more potent than the (S)-enantiomer, making the determination of the enantiomeric composition of tocainide crucial.[1] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective method for the enantioseparation of chiral drugs like tocainide. This application note provides a detailed protocol for the chiral separation of tocainide enantiomers using a crown ether-based CSP.

Logical Relationship Diagram

Caption: Logical workflow for the chiral separation of tocainide enantiomers using HPLC.

Experimental Protocols

Materials and Reagents

-

Racemic tocainide hydrochloride

-

(R)-(-)-tocainide and (S)-(+)-tocainide enantiomers (for peak identification)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Sulfuric acid (H₂SO₄) or Perchloric acid (HClO₄)

-

Ammonium acetate (optional, for mobile phase modification)

Instrumentation

-

HPLC system consisting of a pump, autosampler/injector, column oven, and a UV detector.

-

Chiral Stationary Phase Column: A crown ether-based CSP, such as a doubly tethered phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, is recommended for good resolution.[1] A Crownpak CR(+) column has also been shown to be effective.[2]

-

Data acquisition and processing software.

Sample Preparation

-

Prepare a stock solution of racemic tocainide by dissolving it in water to a final concentration of 2.5 mg/mL.[1]

-

For peak identification, prepare individual solutions of (R)-(-)-tocainide and (S)-(+)-tocainide in water.

-

Filter the solutions through a 0.45 µm syringe filter before injection.

HPLC Method

The following method was adapted from a study utilizing a doubly tethered crown ether-based CSP.[1]

-

Mobile Phase: 80% Methanol in water containing 10 mM sulfuric acid.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 20 °C.

-

Detection Wavelength: 210 nm.[1]

-

Injection Volume: 0.1 µL.[1]

An alternative direct method uses a Crownpak CR(+) column with 0.1 N perchloric acid as the mobile phase at a flow rate of 1.0 mL/min and detection at 254 nm.[2]

Experimental Workflow

Caption: Experimental workflow for HPLC analysis of tocainide enantiomers.

Data Presentation

The following tables summarize the quantitative data for the chiral separation of tocainide enantiomers on different crown ether-based chiral stationary phases (CSPs).[1] CSP 1 is a singly tethered phase, while CSP 2 is a doubly tethered phase.

Table 1: Chromatographic Parameters for Tocainide Separation on Two Different CSPs [1]

| Analyte | CSP | k'₁ (eluted enantiomer) | α | Rₛ |

| Tocainide | CSP 1 | 1.05 (S) | 1.17 | 0.92 |

| Tocainide | CSP 2 | 5.46 (S) | 1.35 | 2.66 |

-

k'₁: Retention factor of the first eluted enantiomer.

-

α: Separation factor.

-

Rₛ: Resolution.

Table 2: Influence of Mobile Phase Composition on Tocainide Separation on CSP 2 [1]

| Organic Modifier (80% in Water with 10 mM H₂SO₄) | k'₁ (S) | α | Rₛ |

| Methanol | 5.46 | 1.35 | 2.66 |

| Ethanol | 2.92 | 1.48 | 2.80 |

Table 3: Influence of Column Temperature on Tocainide Separation on CSP 2 [1] Mobile Phase: 80% Ethanol in water containing 10 mM sulfuric acid.

| Temperature (°C) | k'₁ (S) | α | Rₛ |

| 10 | 4.60 | 1.58 | 3.50 |

| 20 | 2.92 | 1.48 | 2.80 |

| 30 | 2.15 | 1.42 | 2.38 |

| 40 | 1.63 | 1.37 | 2.05 |

Conclusion

The presented HPLC method, particularly utilizing a doubly tethered crown ether-based chiral stationary phase, provides excellent resolution for the enantiomers of tocainide. The separation is influenced by the mobile phase composition and column temperature, allowing for method optimization. This application note serves as a comprehensive guide for researchers and scientists involved in the chiral analysis of tocainide and similar pharmaceutical compounds.

References

Application Notes and Protocols for Assessing Tocainide Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard cell culture assays and detailed protocols for evaluating the cytotoxic effects of tocainide, a Class Ib antiarrhythmic agent. While specific in vitro cytotoxicity data for tocainide is limited in publicly available literature, this document outlines the established methods and potential mechanisms of toxicity based on its pharmacological class and data from structurally related compounds.

Introduction to Tocainide and its Potential Cytotoxicity

Tocainide is a primary amine analog of lidocaine used to treat ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiac cells, which stabilizes the cell membrane and reduces excitability.[2][3] While effective, tocainide has been associated with a range of adverse effects, including hematological disorders (such as agranulocytosis and aplastic anemia), pulmonary fibrosis, and liver damage.[4][5] These clinical observations suggest a potential for cytotoxicity in various cell types, making in vitro assessment a critical component of its safety profiling and the development of safer analogs.

Understanding the cytotoxic profile of tocainide is essential for predicting potential toxic liabilities, elucidating mechanisms of adverse effects, and guiding the development of new antiarrhythmic drugs with improved safety profiles.

Key Cell Culture Assays for Cytotoxicity Assessment

A variety of in vitro assays can be employed to measure the cytotoxic effects of tocainide. These assays are based on different cellular parameters and can provide a comprehensive picture of the drug's impact on cell health.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

-

Application for Tocainide: The MTT assay can be used as a primary screening tool to determine the concentration-dependent effect of tocainide on the overall viability of a cell population. It provides a quantitative measure of the half-maximal inhibitory concentration (IC50), which is a standard parameter for cytotoxicity.

2. Lactate Dehydrogenase (LDH) Assay

-